6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Description
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a complex organic compound that features a combination of several functional groups, including a benzodioxole, piperazine, chlorofluorophenyl, and triazolopyridazine
Properties
IUPAC Name |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN6O2/c24-16-2-1-3-17(25)22(16)23-27-26-20-6-7-21(28-31(20)23)30-10-8-29(9-11-30)13-15-4-5-18-19(12-15)33-14-32-18/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEGZRSRGATAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN5C(=NN=C5C6=C(C=CC=C6Cl)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves multiple steps, starting from the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the benzodioxole-piperazine compound.
Formation of the Triazolopyridazine Core: The chlorofluorophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the triazolopyridazine core via cyclization reactions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorofluorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of certain neurotransmitter receptors. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE can be compared with other similar compounds, such as:
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-METHYLPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE: This compound differs by the presence of a methyl group instead of a fluorine atom on the phenyl ring.
6-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(2-CHLORO-6-BROMOPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE: This compound has a bromine atom instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
